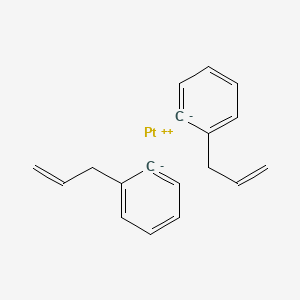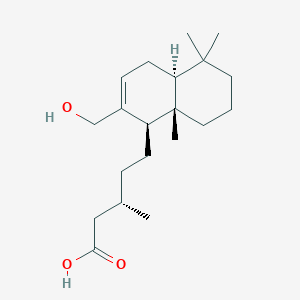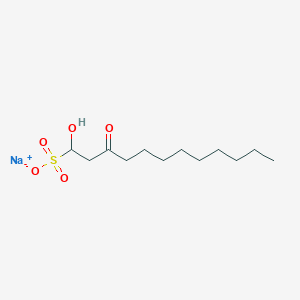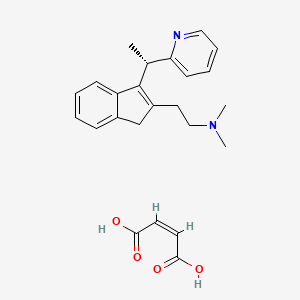
TMC647055 Choline salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay. in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Cognitive Benefits
Choline-containing phospholipids (CCPLs), particularly phosphatidylcholine, play a significant role in maintaining cell membrane structure and cholinergic neurotransmission. The therapeutic potential of these compounds, including derivatives like GPC and CDP-choline, has been explored for treating cerebrovascular and neurodegenerative disorders due to their neuroprotective properties and influence on brain cholinergic pathways. These compounds, including choline salt derivatives, show promise in improving cognitive functions and have been investigated for their potential in treating conditions like stroke and Alzheimer's disease (Tayebati et al., 2015), (Conant & Schauss, 2004).
Metabolic and Cardiovascular Health
The metabolic pathways involving choline and its derivatives, such as betaine, are crucial for cardiovascular health and the methylation process. Choline and betaine intake has been studied in relation to cardiovascular health, with a focus on their role in the one-carbon metabolism and the homocysteine cycle. The balance of these nutrients is vital for maintaining cardiovascular health, although the direct relationships with chronic diseases are complex and multifaceted (Ueland, 2011), (Wang et al., 2014).
Skeletal Muscle Health
Choline is also essential for skeletal muscle function. Its role in modulating muscle fat metabolism, muscle protein homeostasis, and inflammation has been noted. Studies suggest that adequate choline intake may contribute to maintaining muscle health and potentially improving physical performance (Moretti et al., 2020).
Nutritional and Dietary Importance
Choline's role as an essential nutrient is evident in various aspects of human health. It contributes significantly to membrane phospholipids and neurotransmitter synthesis. The dietary intake of choline and its presence in food has been studied extensively, emphasizing its importance in human nutrition and its potential implications in dietary guidelines (Fischer et al., 2005), (Zeisel et al., 2003).
Antioxidant and Anti-Apoptotic Properties
Choline has demonstrated antioxidant and anti-apoptotic properties, particularly in conditions of stress like heat exposure. Its role in modulating stress responses and maintaining cellular integrity under adverse conditions highlights its potential therapeutic applications (Yang et al., 2021).
Eigenschaften
Molekularformel |
C37H53N5O8S |
|---|---|
Molekulargewicht |
727.91 |
Synonyme |
TMC647055; TMC-647055; TMC 647055; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
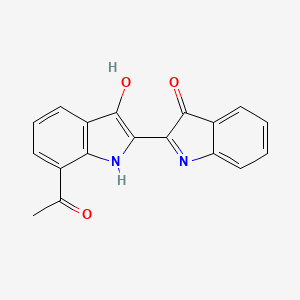
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)
